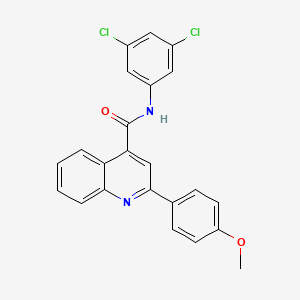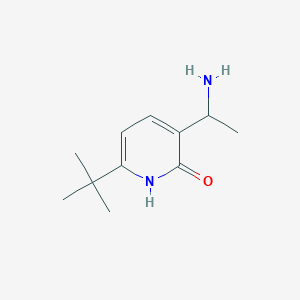
2-(2-(((2-(Benzyloxy)-2-oxoethyl)amino)methyl)piperidin-1-yl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(((2-(Benzyloxy)-2-oxoethyl)amino)methyl)piperidin-1-yl)acetic acid is a complex organic compound that features a piperidine ring, a benzyloxy group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(((2-(Benzyloxy)-2-oxoethyl)amino)methyl)piperidin-1-yl)acetic acid typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-(((2-(Benzyloxy)-2-oxoethyl)amino)methyl)piperidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzyloxy moiety can be reduced to alcohols.
Substitution: The piperidine ring can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
2-(2-(((2-(Benzyloxy)-2-oxoethyl)amino)methyl)piperidin-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(((2-(Benzyloxy)-2-oxoethyl)amino)methyl)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets. The piperidine ring and benzyloxy group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 2-(2-(piperidin-1-yl)ethyl)benzoic acid share structural similarities.
Benzyloxy Compounds: Compounds such as benzyloxyacetic acid have similar functional groups.
Uniqueness
2-(2-(((2-(Benzyloxy)-2-oxoethyl)amino)methyl)piperidin-1-yl)acetic acid is unique due to its combination of a piperidine ring, benzyloxy group, and acetic acid moiety. This unique structure allows it to interact with a wide range of molecular targets, making it versatile for various applications.
Properties
Molecular Formula |
C17H24N2O4 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-[2-[[(2-oxo-2-phenylmethoxyethyl)amino]methyl]piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C17H24N2O4/c20-16(21)12-19-9-5-4-8-15(19)10-18-11-17(22)23-13-14-6-2-1-3-7-14/h1-3,6-7,15,18H,4-5,8-13H2,(H,20,21) |
InChI Key |
RXBPLDCLXPZTQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CNCC(=O)OCC2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (2Z)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B12988528.png)

![2-amino-1-[(3S)-3-[benzyl(ethyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B12988534.png)









![Benzyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12988579.png)
![5-Azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B12988582.png)
